

## GSK2193874: A Deep Dive into its Effects on the Vascular Endothelium

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Compound of Interest		
Compound Name:	GSK2193874	
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A Technical Guide for Researchers and Drug Development Professionals

### Introduction

**GSK2193874** is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3][4] This technical guide provides a comprehensive overview of the effects of **GSK2193874** on the vascular endothelium, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular research.

TRPV4 channels are non-selective cation channels permeable to Ca2+ that are activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[2] In the vascular endothelium, TRPV4 plays a crucial role in regulating vascular tone, permeability, and inflammation.[2][5][6] Dysregulation of TRPV4 activity has been implicated in several cardiovascular pathologies, including pulmonary edema associated with heart failure.[2][7] GSK2193874 has emerged as a valuable pharmacological tool to investigate the physiological and pathological roles of TRPV4 and as a potential therapeutic agent for conditions characterized by endothelial dysfunction.

### **Core Mechanism of Action**

**GSK2193874** exerts its effects by directly blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium (Ca2+) into endothelial cells.[7][8] This action prevents the downstream

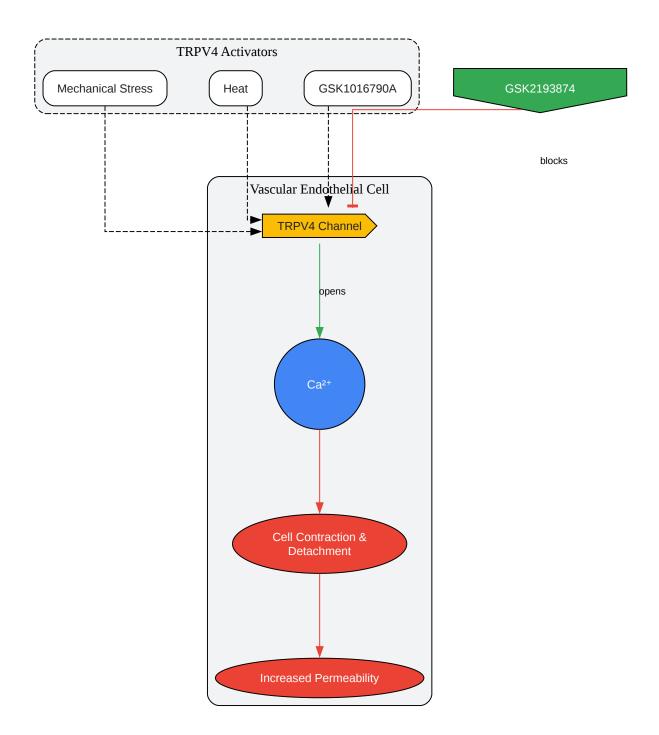


## Foundational & Exploratory

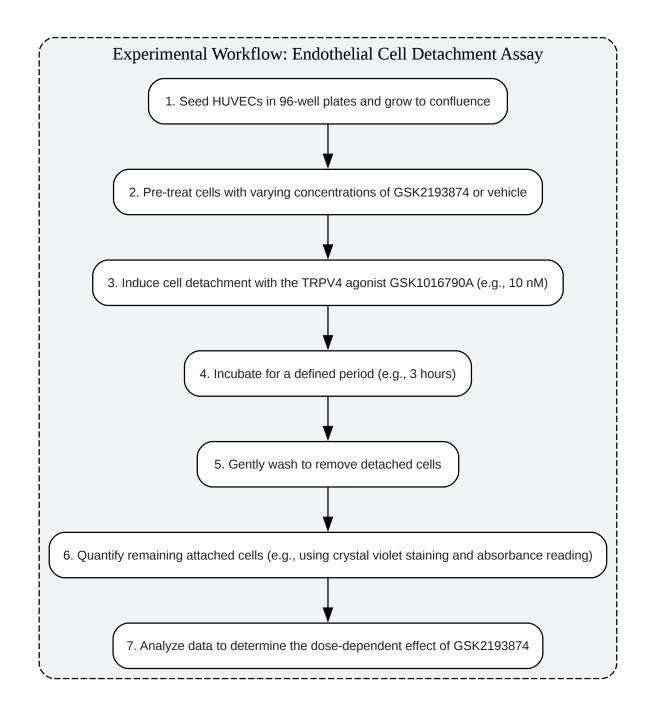
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signaling events that lead to endothelial cell contraction, disruption of cell-cell junctions, and increased vascular permeability.









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